(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
CAS No.: 10512-89-7
Cat. No.: VC20949665
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10512-89-7 |
|---|---|
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2S,3S)-3-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
| Standard InChI Key | CNPSFBUUYIVHAP-WHFBIAKZSA-N |
| Isomeric SMILES | C[C@H]1CC[NH2+][C@@H]1C(=O)[O-] |
| SMILES | CC1CCNC1C(=O)O |
| Canonical SMILES | CC1CC[NH2+]C1C(=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identity and Structural Characteristics
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid possesses a five-membered pyrrolidine ring with specific stereochemistry at two carbon centers. The 3-position contains a methyl group with S-configuration, while the carboxylic acid at position 2 also has S-configuration. This stereochemical arrangement is critical for its biological activity and applications in asymmetric catalysis.
The compound is identified by the following characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 10512-89-7 |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2S,3S)-3-methylpyrrolidine-2-carboxylic acid |
| Common Synonyms | trans-3-Methyl-L-proline, D-3-Methylproline, (3S)-3-Methyl-L-proline |
| The compound can be represented by several molecular identifiers that facilitate its recognition in chemical databases: | |
| Identifier Type | Value |
| ---------------- | ------- |
| Standard InChI | InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
| Standard InChIKey | CNPSFBUUYIVHAP-WHFBIAKZSA-N |
| Isomeric SMILES | C[C@H]1CC[NH2+][C@@H]1C(=O)[O-] |
| Canonical SMILES | CC1CC[NH2+]C1C(=O)[O-] |
| PubChem Compound | 2724879 |
Physicochemical Properties
The physicochemical properties of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid contribute to its behavior in chemical reactions and biological systems:
Synthesis Methods
Asymmetric Catalysis Approaches
The synthesis of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid primarily involves sophisticated asymmetric catalysis techniques that enable the production of specific enantiomers with high selectivity. These methods are crucial for obtaining the compound with the desired stereochemical configuration, which directly impacts its biological activity and catalytic applications.
A notable synthetic approach involves palladium-catalyzed reactions that have been specifically developed for the asymmetric synthesis of this compound and its enantiomers. These methods allow for precise control over the stereochemical outcome, ensuring high enantiomeric excess in the final product.
Stereochemical Considerations
The stereochemical purity of (2S,3S)-3-methylpyrrolidine-2-carboxylic acid is critical for its applications, particularly in biological studies and asymmetric catalysis. Research indicates that the chirality of this molecule plays a crucial role in its biological interactions, with different enantiomers potentially exhibiting varied effects on biological systems.
Synthetic strategies must therefore ensure both high yield and excellent stereoselectivity. Techniques such as chiral auxiliaries, chiral catalysts, and enzymatic transformations may be employed to achieve the desired stereochemical outcome. The development of these methods contributes significantly to the field of asymmetric synthesis and has implications beyond this specific compound.
Biological Activity and Applications
Neurotransmission Effects
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid exhibits notable biological activity due to its structural similarity to amino acids involved in neurotransmission processes. The compound may influence neurotransmitter activity, making it a subject of interest for neurological studies focusing on synaptic transmission and neurodegenerative disorders.
The specific stereochemistry of the molecule is critical for its biological activity, as different enantiomers can interact differently with biological receptors and enzymes. This stereoselectivity in biological interactions makes it a valuable tool for studying structure-activity relationships in neurobiological systems.
Applications in Asymmetric Catalysis
Beyond its biological significance, (2S,3S)-3-methylpyrrolidine-2-carboxylic acid has been studied as a chiral ligand in asymmetric catalysis. This application capitalizes on the compound's defined stereochemistry to induce asymmetry in chemical transformations, leading to enantioselective syntheses of complex molecules.
The use of this compound in asymmetric catalysis is particularly valuable for the pharmaceutical and fine chemical industries, where the synthesis of enantiopure compounds is essential for developing effective and safe therapeutic agents. The ability to control stereochemistry in chemical reactions represents a significant advance in synthetic organic chemistry.
Protective Measures and Emergency Procedures
When working with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid, the following precautionary measures are recommended:
-
Wash face, hands, and any exposed skin thoroughly after handling
-
Wear protective gloves, protective clothing, eye protection, and face protection
In case of exposure, specific emergency procedures should be followed:
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